Ethyl isocyanatoacetate
Overview
Description
Ethyl isocyanatoacetate is an organic compound with the molecular formula C5H7NO3. It is a versatile chemical used in various synthetic applications due to its reactive isocyanate group. The compound is known for its role in the synthesis of heterocycles and other complex organic molecules.
Mechanism of Action
Target of Action
Ethyl isocyanatoacetate primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial to its overall function and effect.
Mode of Action
It is known that the compound interacts with its primary target, the respiratory system
Biochemical Pathways
The compound’s impact on the respiratory system suggests that it may influence pathways related to respiration . The downstream effects of these interactions are yet to be fully understood.
Result of Action
Given its primary target, the compound likely has significant effects on the cells of the respiratory system
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area . It is also sensitive to moisture . These factors, among others, can significantly impact the compound’s action.
Biochemical Analysis
Biochemical Properties
Ethyl isocyanatoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the preparation of 6-(carboxymethylureido)-(±)-nicotine, a nicotine immunogen . The interactions of this compound with biomolecules are primarily through its isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and can degrade when exposed to water . Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity. The stability of this compound is crucial for its effectiveness in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein activity and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is essential for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, leading to the formation of isocyanatoacetic acid . This metabolite can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions of this compound with metabolic enzymes are critical for its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, this compound may bind to specific proteins that facilitate its transport across cellular membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isocyanatoacetate can be synthesized through several methods:
From Ethanol and 2-Isocyanatoacetyl Chloride: This method involves the reaction of ethanol with 2-isocyanatoacetyl chloride.
Curtius Rearrangement: Ethyl hydrogen malonate reacts with diphenylphosphoryl azide to produce this compound via a Curtius rearrangement.
From Glycine Derivatives: Various glycine derivatives, such as N-tosylglycine ethyl ester or N-trimethylsilylglycine ethyl ester, can react with phosgene or bis(trichloromethyl)carbonate to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl isocyanatoacetate undergoes several types of chemical reactions:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with the isocyanate group under mild conditions to form urethanes and ureas.
Major Products:
Urethanes and Ureas: Formed from the reaction with alcohols and amines.
Heterocycles: Various heterocyclic compounds can be synthesized using this compound as a building block.
Scientific Research Applications
Ethyl isocyanatoacetate is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers, coatings, and adhesives.
Comparison with Similar Compounds
Ethyl isocyanatoacetate can be compared with other isocyanate esters:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Propyl isocyanatoacetate: Contains a propyl group, offering different reactivity and properties.
Butyl isocyanatoacetate: Features a butyl group, which can influence its reactivity and applications.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Its ethyl group provides a balance between steric hindrance and reactivity, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
ethyl 2-isocyanatoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVOZUPPHBRJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062738 | |
Record name | Ethyl isocyanatoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2949-22-6 | |
Record name | Ethyl isocyanatoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2949-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-isocyanato-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isocyanatoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl isocyanatoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-isocyanato-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl isocyanatoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isocyanatoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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